Cytotoxic Potency Profile Across Nine Cancer Cell Lines Versus Paclitaxel, Vinblastine, and Colchicine
In a direct head-to-head comparison across nine cancer cell lines, DAT1 exhibited a distinct potency spectrum relative to the clinical microtubule-targeting agents paclitaxel, vinblastine, and colchicine [1]. In 5 out of 9 cell lines, DAT1 showed activity with IC50 values in the range of 0.05-0.3 μM, and in 2 cell lines, the values were in the range of 1-5 μM [1]. Notably, in HeLa cells, DAT1 achieved a GI50 of 0.054±0.007 μM, which is comparable to paclitaxel (0.034±0.008 μM) but 22-fold less potent than vinblastine (0.001±0.0001 μM) and only 2.2-fold less potent than colchicine (0.024±0.011 μM) [2]. This pattern of activity distinguishes DAT1 from both vinca alkaloids and taxanes.
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | HeLa: 0.054±0.007 μM; HCT116: 0.3±0.0947 μM; CaSki: 0.2±0.06 μM; SW620: 0.2±0.06 μM; A549: 0.352±0.131 μM |
| Comparator Or Baseline | Paclitaxel (HeLa: 0.034±0.008 μM); Vinblastine (HeLa: 0.001±0.0001 μM); Colchicine (HeLa: 0.024±0.011 μM) |
| Quantified Difference | DAT1 vs Vinblastine in HeLa: ~54-fold less potent; DAT1 vs Colchicine in HeLa: ~2.2-fold less potent; DAT1 vs Paclitaxel in HeLa: ~1.6-fold less potent |
| Conditions | MTT assay after 48 h incubation at 37°C across 9 human cancer cell lines including HCT116, HeLa, L929, CaSki, SW620, and A549 |
Why This Matters
This differential potency profile demonstrates that DAT1 is not a generic microtubule inhibitor; its activity pattern deviates significantly from established clinical agents, indicating distinct cellular pharmacology that may be useful for targeting specific tumor types or overcoming resistance mechanisms.
- [1] Sengupta S, et al. US Patent 8,158,806. DAT1: A synthetic diaminoketothiazole, its process of preparation and its use as a microtubule inhibitor. Issued April 17, 2012. View Source
- [2] Sengupta S, Smitha SL, Thomas NE, Santhoshkumar TR, Devi SK, Sreejalekshmi KG, Rajasekharan KN. 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole (DAT1): a cytotoxic agent towards cancer cells and a probe for tubulin-microtubule system. Br J Pharmacol. 2005;145(8):1076-1083. Table 1. View Source
